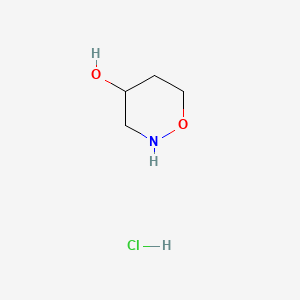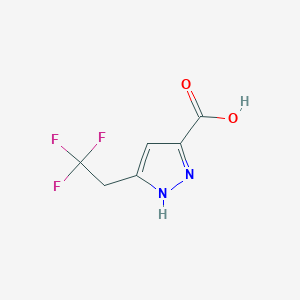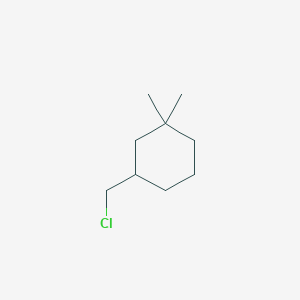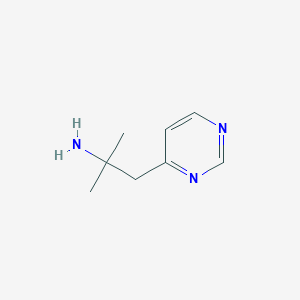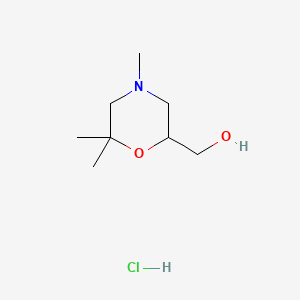
(4,6,6-Trimethylmorpholin-2-yl)methanolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6,6-Trimethylmorpholin-2-yl)methanolhydrochloride is an organic compound with the chemical formula C8H18ClNO2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of three methyl groups and a methanol group attached to the morpholine ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6,6-Trimethylmorpholin-2-yl)methanolhydrochloride typically involves the reaction of morpholine with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
(4,6,6-Trimethylmorpholin-2-yl)methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methanol group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
(4,6,6-Trimethylmorpholin-2-yl)methanolhydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of (4,6,6-Trimethylmorpholin-2-yl)methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A parent compound with a simpler structure.
N-Methylmorpholine: A derivative with one methyl group attached to the nitrogen atom.
2-Methylmorpholine: A derivative with a methyl group attached to the second carbon of the morpholine ring.
Uniqueness
(4,6,6-Trimethylmorpholin-2-yl)methanolhydrochloride is unique due to the presence of three methyl groups and a methanol group, which confer distinct chemical and physical properties. These structural features enhance its reactivity and make it a valuable compound in various applications.
Properties
Molecular Formula |
C8H18ClNO2 |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(4,6,6-trimethylmorpholin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2)6-9(3)4-7(5-10)11-8;/h7,10H,4-6H2,1-3H3;1H |
InChI Key |
QJTNCIARFBTBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC(O1)CO)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




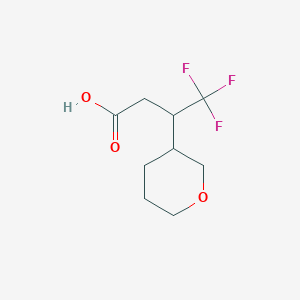


![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)


